2,5-Dimethyloxolan-3-amine hydrochloride

Description

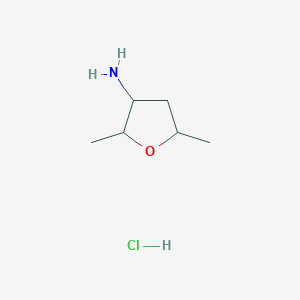

2,5-Dimethyloxolan-3-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is primarily used for research and development purposes . The compound consists of a six-membered ring with two methyl groups attached to the 2 and 5 positions, an amine group attached to the 3 position, and a hydrochloride group .

Properties

IUPAC Name |

2,5-dimethyloxolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-4-3-6(7)5(2)8-4;/h4-6H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOXFJHAKXSCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(O1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2,5-Dimethyloxolan-3-amine hydrochloride can be synthesized by reacting 2,5-dimethyloxolane with ammonia in the presence of an acid catalyst. The resulting product is then converted into the hydrochloride salt by reacting it with hydrochloric acid. This method is commonly used in laboratory settings for small-scale synthesis.

Chemical Reactions Analysis

2,5-Dimethyloxolan-3-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents.

Substitution: The amine group can participate in substitution reactions with various reagents.

Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis : The compound can be synthesized by reacting 2,5-dimethyloxolane with ammonia in the presence of an acid catalyst, followed by conversion into the hydrochloride salt using hydrochloric acid. This method is commonly used in laboratory settings for small-scale synthesis .

Chemical Reactions : 2,5-Dimethyloxolan-3-amine hydrochloride can undergo various chemical reactions including:

- Oxidation : Can be oxidized to form different products.

- Reduction : Can be reduced using standard reducing agents.

- Substitution : The amine group can participate in substitution reactions with various reagents.

- Hydrolysis : Can undergo hydrolysis in the presence of water and an acid or base catalyst .

This compound exhibits several biological properties that make it valuable in research:

- Antiviral Activity : Studies have shown that this compound can inhibit the replication of viruses such as hepatitis B virus (HBV), suggesting its potential as a therapeutic agent against viral infections .

- Cytotoxicity in Cancer Cells : Research indicates that this compound can induce apoptosis in various cancer cell lines through activation of caspase pathways, highlighting its potential for cancer treatment .

- Enzyme Interaction Studies : It has been utilized to study enzyme kinetics and was found to competitively inhibit certain enzymes, providing insights into its mechanism of action and therapeutic uses .

Medical Imaging

The compound is also used in the preparation of ligands for radioisotopes like technetium-99m (), which are essential in medical imaging techniques such as single-photon emission computed tomography (SPECT) .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for synthesizing various chemical compounds. It is involved in asymmetric synthesis and catalysis, contributing to the development of novel chiral palladacycles .

Organic Synthesis

The compound is relevant in organic synthesis for the protection and deprotection of amine groups, facilitating complex molecule construction .

Data Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits HBV replication, potential therapeutic agent for viral infections | |

| Cytotoxicity | Induces apoptosis in cancer cell lines via caspase pathway activation | |

| Enzyme Inhibition | Competitively inhibits specific enzymes; insights into therapeutic applications | |

| Medical Imaging Ligand | Used for preparing ligands with radioisotopes for imaging techniques | |

| Synthetic Building Block | Serves as a precursor for various chemical syntheses |

Antiviral Activity

A notable study investigated the antiviral properties of this compound against HBV. The results indicated that the compound effectively interferes with the viral life cycle, demonstrating its potential as a treatment option.

Cytotoxicity in Cancer Cells

Research conducted on different cancer cell lines revealed that this compound could induce apoptosis through caspase pathway activation. This finding underscores its potential application in cancer therapeutics.

Enzyme Interaction Studies

In biochemical assays, this compound was employed to assess enzyme kinetics. The competitive inhibition observed provides valuable insights into its mechanism of action and possible therapeutic applications.

Mechanism of Action

The mechanism of action of 2,5-Dimethyloxolan-3-amine hydrochloride involves its interaction with various biological targets depending on the specific context of the research . The compound’s amine group can form hydrogen bonds and interact with different enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

2,5-Dimethyloxolan-3-amine hydrochloride can be compared with similar compounds such as:

2,5-Dimethyltetrahydrofuran-3-amine Hydrochloride: This compound has a similar structure but differs in the position of the amine group.

3-Amino-2,5-dimethyloxolane Hydrochloride: Another structurally related compound with similar applications in research and industry.

The uniqueness of this compound lies in its specific molecular structure, which allows it to participate in a variety of chemical reactions and applications in different fields of research.

Biological Activity

2,5-Dimethyloxolan-3-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular signaling pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its oxolane ring structure, which contributes to its unique biological properties. The molecular formula is C₇H₁₄ClN, indicating the presence of chlorine and nitrogen in its structure. The compound's ability to interact with various biological targets makes it a subject of interest in pharmacological research.

Research indicates that this compound functions primarily as an inhibitor of the ERK signaling pathway . This pathway is crucial for cell proliferation and survival, making it a target for cancer therapies. By inhibiting ERK activity, this compound may induce apoptosis in cancer cells, thereby reducing tumor growth.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : In a study published in Cancer Research, this compound was tested on various cancer cell lines. The results indicated significant reductions in cell viability at concentrations above 10 µM, suggesting a dose-dependent response to treatment.

- Cellular Mechanisms : Another investigation focused on the molecular mechanisms underlying its action. The compound was shown to activate caspase pathways, leading to apoptosis in human breast cancer cells (MCF-7), highlighting its potential as an anticancer agent.

- Antimicrobial Properties : A separate study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.